molecular formula C6H6ClNO2S B11907257 Methyl 2-chloro-4-methylthiazole-5-carboxylate

Methyl 2-chloro-4-methylthiazole-5-carboxylate

Cat. No.: B11907257
M. Wt: 191.64 g/mol
InChI Key: MGEFNRSPNMIDQH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . The reaction proceeds efficiently, yielding the desired product in good quantities.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Methyl 2-chloro-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3

InChI Key

MGEFNRSPNMIDQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)OC

Origin of Product

United States

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